molecular formula C22H23NO6 B11394854 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11394854
M. Wt: 397.4 g/mol
InChI Key: VFGKOVJJXQEMKW-UHFFFAOYSA-N
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Description

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methyl groups, and an acetamide moiety attached to a methoxyphenyl group. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through methylation reactions using methyl iodide and a suitable base.

    Attachment of Acetamide Moiety: The final step involves the reaction of the chromen-2-one derivative with 4-methoxybenzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    Antioxidant Activity: It can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-2H-chromen-2-one: A structurally related compound with similar methoxy and chromen-2-one features.

    4-Methoxyphenylacetic Acid: Shares the methoxyphenyl moiety but lacks the chromen-2-one core.

    N-(4-Methoxybenzyl)acetamide: Contains the acetamide linkage and methoxyphenyl group but differs in the core structure.

Uniqueness

2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of the chromen-2-one core with methoxy and methyl substituents, and the acetamide linkage to a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO6/c1-13-17(11-20(24)23-12-14-5-7-15(26-2)8-6-14)22(25)29-19-10-16(27-3)9-18(28-4)21(13)19/h5-10H,11-12H2,1-4H3,(H,23,24)

InChI Key

VFGKOVJJXQEMKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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